2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE
Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE has been studied for various scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: The compound’s derivatives are being explored for their anticancer and antimicrobial properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling the activity of urease-producing bacteria, such as Helicobacter pylori.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its anticancer properties.
5-Amino-1,3,4-thiadiazole-2-thiol: Used in various chemical reactions and as a building block for other compounds.
Uniqueness
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE stands out due to its dual thiadiazole moieties, which enhance its biological activity and make it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O2S4/c15-11-19-21-13(27-11)25-5-9(23)17-7-3-1-2-4-8(7)18-10(24)6-26-14-22-20-12(16)28-14/h1-4H,5-6H2,(H2,15,19)(H2,16,20)(H,17,23)(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUSBPLDFKGQMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)NC(=O)CSC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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